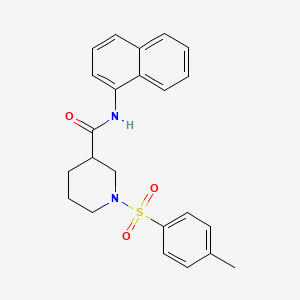

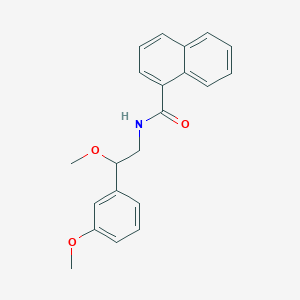

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

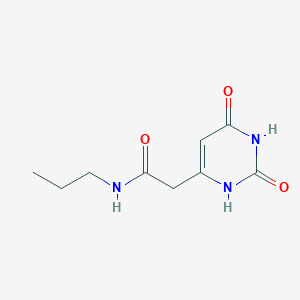

“Ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate” is a chemical compound with the CAS Number 6426-84-2 . It has a molecular weight of 198.17600 and a molecular formula of C8H10N2O4 .

Synthesis Analysis

The synthesis of this compound involves urea (CAS#:57-13-6), Ethyl 3-oxoglutarate (CAS#:105-50-0), and ethanol (CAS#:64-17-5) .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate” include a molecular weight of 198.17600, a molecular formula of C8H10N2O4, and a polar surface area of 92.54000 . The density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Antimicrobial Activity

Research on pyrimidine derivatives, including those structurally related to 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-propylacetamide, has shown promising antimicrobial properties. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial applications, demonstrating good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to this compound have been investigated for their anti-inflammatory and analgesic effects. A number of pyrimidine derivatives were synthesized and showed significant anti-inflammatory and analgesic activities in preliminary screening tests (Sondhi et al., 2009).

Herbicidal Applications

The synthesis of herbicidal compounds labeled with isotopes like tritium and carbon-14, using pyrimidinyl structures as starting materials, illustrates the potential use of this compound in agriculture for controlling weeds in crops such as oilseed rape in China (Yang et al., 2008).

Anticancer Agents

The structural framework of pyrimidine has been utilized in the design of anticancer agents. Compounds with pyrimidine bases have been synthesized as potent inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for cancer cell proliferation. These inhibitors have shown significant antitumor activity in vitro and in vivo, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2000).

Mécanisme D'action

Target of Action

The primary target of this compound is Uracil-DNA glycosylase . This enzyme plays a crucial role in the base excision repair pathway, which is responsible for repairing DNA damage caused by oxidation, alkylation, and deamination .

Mode of Action

It is known to interact with uracil-dna glycosylase This interaction could potentially inhibit the function of the enzyme, thereby affecting the DNA repair process

Biochemical Pathways

The compound likely affects the base excision repair pathway , given its interaction with Uracil-DNA glycosylase. This pathway is responsible for repairing small, non-helix-distorting base lesions in the DNA. The downstream effects of this interaction could include an accumulation of DNA damage, potentially leading to cell death or mutations.

Pharmacokinetics

Based on its chemical structure, it is predicted to have poor intestinal absorption and may be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . These factors could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action could potentially be an accumulation of DNA damage due to the inhibition of the base excision repair pathway . This could lead to cell death or mutations, depending on the extent of the damage and the cell’s ability to tolerate or repair it.

Propriétés

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-propylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-3-10-7(13)4-6-5-8(14)12-9(15)11-6/h5H,2-4H2,1H3,(H,10,13)(H2,11,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAHOBFIZBGMSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC(=O)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2421063.png)

![1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2421068.png)

![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421074.png)

![2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2421076.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2421080.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421082.png)